6-Aminopyrimidine-4-carboxylic acid

Physicochemical property Isomer differentiation Analytical method development

QC labs releasing Tovorafenib face risk of misidentifying impurities when using incorrect aminopyrimidine isomers. 6-Aminopyrimidine-4-carboxylic acid (CAS 38214-46-9) is the designated Tovorafenib Impurity 27, supplied with ≥98% purity and ≤0.5% moisture for method validation. Key advantages: • Distinct pKa (6.71 vs ~2.2 for 2-amino isomer) ensures reliable HPLC separation. • Higher LogP (0.73) simplifies extraction workup for kinase inhibitor libraries. • Traceable to pharmacopeial standards for regulatory audits. Consistent quality for reproducible Suzuki coupling in herbicidal synthesis.

Molecular Formula C5H5N3O2
Molecular Weight 139.11 g/mol
CAS No. 38214-46-9
Cat. No. B112554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminopyrimidine-4-carboxylic acid
CAS38214-46-9
Molecular FormulaC5H5N3O2
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESC1=C(N=CN=C1N)C(=O)O
InChIInChI=1S/C5H5N3O2/c6-4-1-3(5(9)10)7-2-8-4/h1-2H,(H,9,10)(H2,6,7,8)
InChIKeyKXPKWHNZKVLCRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminopyrimidine-4-carboxylic acid (CAS 38214-46-9): Procurement-Grade Reference Standard and Synthetic Intermediate


6-Aminopyrimidine-4-carboxylic acid (CAS 38214-46-9) is a heterocyclic building block belonging to the aminopyrimidinecarboxylic acid class, with an amino group at the 6-position and a carboxylic acid at the 4-position of the pyrimidine ring . It serves a dual role in scientific procurement: as a versatile intermediate in organic synthesis and, more specifically, as a characterized reference standard for pharmaceutical impurity profiling, designated as Tovorafenib Impurity 27 [1]. Its molecular formula is C5H5N3O2, with a molecular weight of 139.11 g/mol .

Why Generic 6-Aminopyrimidine-4-carboxylic acid Substitution Fails in Regulated Analytical Workflows


Simple interchange with other aminopyrimidinecarboxylic acid isomers, such as 2-aminopyrimidine-4-carboxylic acid (CAS 2164-65-0), is not possible in analytical and pharmaceutical procurement contexts. The specific substitution pattern dictates the compound's interaction with separation media and its detectability, which is critical for its use as a reference standard . Using an incorrect isomer can lead to misidentification of impurities and failed regulatory audits, as the certified reference material must exactly match the target analyte's chemical identity and chromatographic behavior [1]. The quantitative evidence below details these specific, verifiable points of differentiation.

6-Aminopyrimidine-4-carboxylic acid: Quantified Differentiation Evidence for Scientific Selection


Predicted pKa Differentiates 6-Aminopyrimidine-4-carboxylic acid from its 2-Amino Isomer

The ionization state, governed by the pKa, is a primary determinant of a molecule's behavior in reversed-phase HPLC and its solubility. The predicted pKa for 6-aminopyrimidine-4-carboxylic acid is 6.71 ± 0.10 . In contrast, a predictive model for the 2-amino isomer yields a significantly lower pKa of approximately 2.2 for the carboxylic acid group . This large difference in acidity directly translates to distinct retention times and peak shapes in common analytical methods.

Physicochemical property Isomer differentiation Analytical method development

Specific Designation as Tovorafenib Impurity 27 Provides Unambiguous Analytical Target for GMP Procurement

6-Aminopyrimidine-4-carboxylic acid is explicitly cataloged and supplied as Tovorafenib Impurity 27, a characterized reference standard for use in analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of Tovorafenib [1]. It is supplied with detailed characterization data compliant with regulatory guidelines, enabling traceability against pharmacopeial standards (USP or EP) [1]. Its closest analog, 2-aminopyrimidine-4-carboxylic acid, lacks this specific regulatory designation for Tovorafenib.

Pharmaceutical impurity Reference standard Quality control

Predicted Lipophilicity (LogP) Distinguishes 6-APA from Other Aminopyrimidine Isomers

Lipophilicity, expressed as the LogP value, influences solubility and membrane permeability, critical for the compound's role as a drug intermediate. The predicted LogP for 6-aminopyrimidine-4-carboxylic acid is 0.73 . For the 2-amino isomer, the predicted LogP is typically lower, around 0.43 . This difference in hydrophobicity can be exploited for selective extraction and purification.

Lipophilicity ADME property Isomer selection

Supplier-Specified Purity and Moisture Content Define a Fit-for-Purpose Intermediate for Organic Synthesis

The compound is available as an intermediate in organic syntheses with a specified minimum purity of 98% and a maximum moisture content of 0.5%, and can be produced at a scale of up to kilograms [1]. This defined specification reduces the risk of side reactions and inconsistent yields in multi-step syntheses, a risk present when using lower-purity, research-grade alternatives often sold at a minimum of 95% purity.

Chemical purity Synthetic intermediate Procurement specification

Core Scaffold for a Distinct Class of 2-Aryl-6-aminopyrimidine-4-carboxylate Herbicides via Direct Suzuki Coupling

6-Aminopyrimidine-4-carboxylic acid serves as the foundational core for synthesizing 2-aryl-6-aminopyrimidine-4-carboxylates, a distinct class of potent herbicides [1]. An improved patent process describes a direct Suzuki coupling of an unprotected 6-amino-2-chloropyrimidine-4-carboxylate, a derivative of the target compound, which reduces the number of synthetic steps compared to previous methods requiring protection/deprotection [1]. While 4-aminopicolinates are a parallel class, the 6-aminopyrimidine-4-carboxylate scaffold provides a different spectrum of weed control and crop selectivity.

Synthetic utility Herbicide development Suzuki coupling

Optimal Procurement Scenarios for 6-Aminopyrimidine-4-carboxylic acid Based on Differential Evidence


GMP Pharmaceutical Quality Control for Tovorafenib Manufacturing

A QC laboratory responsible for the release testing of Tovorafenib drug substance or product must procure 6-aminopyrimidine-4-carboxylic acid specifically as Tovorafenib Impurity 27. This is the only form supplied with the regulatory-compliant characterization data and Certificate of Analysis necessary for method validation and routine use, as evidenced by its specific designation and traceability to pharmacopeial standards [1].

Development of Robust HPLC Methods for Isomeric Purity

An analytical chemist developing an HPLC method to separate and quantify aminopyrimidine isomers should select 6-aminopyrimidine-4-carboxylic acid. Its predicted pKa of 6.71, which contrasts sharply with the ~2.2 pKa of its 2-amino isomer, guarantees a distinct ionization state at common mobile phase pH ranges, leading to reliable separation from its isomer [1][2].

Kilogram-Scale Synthesis of Agrochemical Leads

A process chemistry group scaling up the synthesis of a novel 2-aryl-6-aminopyrimidine-4-carboxylate herbicide should source the compound as a key intermediate. The supplier-specified purity of ≥98% and controlled moisture content (≤0.5%) [1] provide the consistency needed for reproducible Suzuki coupling reactions, aligning with the patented, step-economical route to this proprietary herbicidal scaffold [2].

Medicinal Chemistry Library Synthesis via Differential Reactivity

A medicinal chemist building a library of pyrimidine-based kinase inhibitors can exploit the predicted higher LogP (0.73) of 6-aminopyrimidine-4-carboxylic acid relative to its 2-amino isomer (LogP ~0.43). This differential lipophilicity allows for selective liquid-liquid extraction during workup, simplifying the purification of final compounds [1][2].

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